2-(5-{3-Nitrophenyl}-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid 2-(5-{3-Nitrophenyl}-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 446830-35-9
VCID: VC0362937
InChI: InChI=1S/C16H13N3O5S/c1-2-12(16(21)22)18-8-17-14-13(15(18)20)11(7-25-14)9-4-3-5-10(6-9)19(23)24/h3-8,12H,2H2,1H3,(H,21,22)
SMILES: CCC(C(=O)O)N1C=NC2=C(C1=O)C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula: C16H13N3O5S
Molecular Weight: 359.4g/mol

2-(5-{3-Nitrophenyl}-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid

CAS No.: 446830-35-9

Main Products

VCID: VC0362937

Molecular Formula: C16H13N3O5S

Molecular Weight: 359.4g/mol

2-(5-{3-Nitrophenyl}-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid - 446830-35-9

CAS No. 446830-35-9
Product Name 2-(5-{3-Nitrophenyl}-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid
Molecular Formula C16H13N3O5S
Molecular Weight 359.4g/mol
IUPAC Name 2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoic acid
Standard InChI InChI=1S/C16H13N3O5S/c1-2-12(16(21)22)18-8-17-14-13(15(18)20)11(7-25-14)9-4-3-5-10(6-9)19(23)24/h3-8,12H,2H2,1H3,(H,21,22)
Standard InChIKey RVAQVKQUJYNXGA-UHFFFAOYSA-N
SMILES CCC(C(=O)O)N1C=NC2=C(C1=O)C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Canonical SMILES CCC(C(=O)O)N1C=NC2=C(C1=O)C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
PubChem Compound 4447537
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator